LogP Comparison: 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone vs. 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone
The computed octanol-water partition coefficient (LogP) of 1-(3'-chloro-[1,1'-biphenyl]-3-yl)ethanone is 3.99 , whereas the 4-acetyl positional isomer (CAS 5002-13-1) has a higher computed LogP of 4.21 [1]. This 0.22 log unit difference corresponds to a ~1.66-fold lower lipophilicity for the 3-acetyl isomer, which directly affects reverse-phase HPLC retention time (reduced k'), organic/aqueous extraction efficiency, and predicted membrane permeability (reduced PAMPA Peff).
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 3.99 |
| Comparator Or Baseline | 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone (CAS 5002-13-1): cLogP 4.2096 |
| Quantified Difference | ΔLogP = -0.22 (target is less lipophilic) |
| Conditions | All values derived from ACD/Labs or comparable algorithm (ChemSrc / Molbase databases) |
Why This Matters
For medicinal chemists optimizing lead-like properties (Lipinski Ro5 LogP <5), the 3-acetyl isomer provides a measurable reduction in lipophilicity that can improve aqueous solubility and reduce CYP promiscuity risk compared to the more lipophilic 4-acetyl isomer.
- [1] Molbase. 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone (CAS 5002-13-1). LogP 4.2096. Available at: https://qiye.molbase.cn/d11953/712251-1741476/ (accessed 2026-04-23). View Source
